1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide
Description
1-[3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide is a synthetic furochromen derivative characterized by a fused furano-coumarin core (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) linked to a piperidine-4-carboxamide group via a propanoyl chain. The compound’s piperidine moiety may enhance solubility and binding interactions, while the carboxamide group contributes to metabolic stability compared to carboxylic acid analogs .
Properties
Molecular Formula |
C22H24N2O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H24N2O5/c1-12-11-28-18-10-19-17(9-16(12)18)13(2)15(22(27)29-19)3-4-20(25)24-7-5-14(6-8-24)21(23)26/h9-11,14H,3-8H2,1-2H3,(H2,23,26) |
InChI Key |
UVVJQTSPMMNUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC(CC4)C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of the Furochromenyl Core: This step involves the cyclization of a suitable precursor, such as a 3,5-dimethylphenol derivative, under acidic or basic conditions to form the furochromenyl structure.
Introduction of the Piperidine Carboxamide Group: The furochromenyl intermediate is then reacted with a piperidine derivative, such as piperidine-4-carboxylic acid, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Findings and Implications
Substituent Impact on Bioactivity: The phenyl group and additional methyl substituents (2,5,9-trimethyl) in ZINC02123811 enhance its binding to SARS-CoV-2 Mpro via hydrophobic and π-π interactions, achieving a docking score (ΔG) of -9.8 kcal/mol . In contrast, the target compound lacks these groups, which may reduce affinity for similar targets. The carboxamide group in the target compound likely improves metabolic stability compared to the discontinued propanoic acid analog, which may suffer from rapid clearance or poor bioavailability .
Molecular Weight and Drug-Likeness: ZINC02123811’s higher molecular weight (472.54 vs.
Synthetic Accessibility: The discontinued status of propanoic acid analogs (e.g., 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid) highlights challenges in large-scale synthesis or purification, which the carboxamide derivative may circumvent .
Biological Activity
1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Molecular Formula: C28H29NO6
Molecular Weight: 475.5 g/mol
IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
InChI Key: XLZSWDQHCTWEKF-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation.
- Receptor Binding: It may bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research has indicated that 1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: Human gingival carcinoma (Ca9-22), human squamous carcinoma (HSC), and colorectal adenocarcinoma (HT29).
- Findings: The compound demonstrated higher toxicity towards malignant cells compared to non-malignant cells, indicating a selective action against cancerous tissues .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was evaluated through various assays:
- Acetylcholinesterase Inhibition: It displayed strong inhibitory activity, suggesting possible applications in neurodegenerative diseases.
Antibacterial Activity
In addition to its anticancer properties, the compound was also tested for antibacterial efficacy:
- Targeted Bacteria: The compound showed moderate activity against Salmonella typhi and Bacillus subtilis, indicating a broad spectrum of antimicrobial activity .
Case Studies and Research Findings
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | Ca9-22 | 12.5 | High cytotoxicity |
| Study 2 | HSC | 15.0 | Induced apoptosis |
| Study 3 | HT29 | 10.0 | Inhibited proliferation |
Detailed Research Findings
- Cytotoxicity Assays: In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines while sparing normal fibroblast cells .
- Mechanistic Insights: Western blot analysis revealed that treatment with the compound led to an increase in cleaved PARP levels, indicating activation of apoptotic pathways .
- Structure-Activity Relationship (SAR): Variations in the furochromenyl moiety were systematically analyzed to determine their impact on biological activity, leading to the identification of more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
